
2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzylsulfanyl group and a thiazolylacetamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide with benzyl mercaptan. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle hazardous intermediates more safely. This method is also more environmentally friendly due to reduced waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding thiazolylacetamide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolylacetamide.
Substitution: Various substituted thiazole derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The thiazole ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-phenoxyphenyl)-1,3-thiazol-4-yl acetic acid
- 2-(4-fluorophenyl)-1,3-thiazol-4-yl acetic acid
- 2-(2-fluorophenyl)-1,3-thiazol-4-yl acetic acid
Uniqueness
2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the combination of the benzylsulfanyl group with the thiazole ring creates a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced activity.
Properties
Molecular Formula |
C13H14N2OS2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N2OS2/c1-10-7-18-13(14-10)15-12(16)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) |
InChI Key |
VGIRAZOGKVCYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]norleucine](/img/structure/B11167055.png)
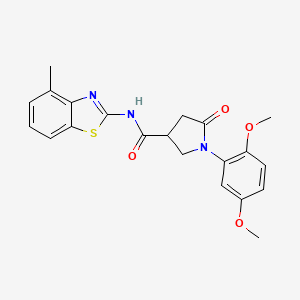
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167064.png)
![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11167069.png)

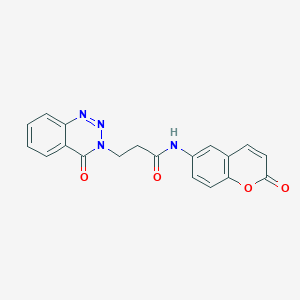
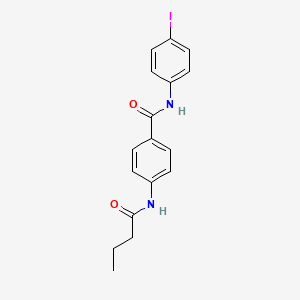
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11167082.png)
![2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one](/img/structure/B11167083.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11167093.png)

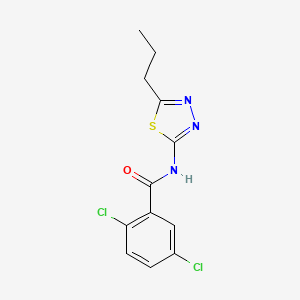
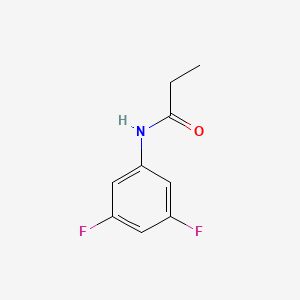
![methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11167113.png)
